molecular formula C8H16O B8707997 2,3-Dipropyloxirane CAS No. 1439-06-1

2,3-Dipropyloxirane

Cat. No.: B8707997
CAS No.: 1439-06-1
M. Wt: 128.21 g/mol
InChI Key: OAPBFTJGJWJJTR-UHFFFAOYSA-N
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Description

2,3-Dipropyloxirane is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications

2,3-Dipropyloxirane is primarily utilized as an intermediate in the synthesis of various organic compounds. Its epoxide structure allows it to participate in nucleophilic ring-opening reactions, making it valuable for creating complex molecules.

1.1. Synthesis of Chiral Compounds

One notable application is in the synthesis of chiral compounds. For instance, this compound can be converted into chiral alcohols through enantioselective ring-opening reactions. This process has been explored using various nucleophiles, including amines and alcohols, to yield valuable chiral intermediates for pharmaceuticals .

Table 1: Chiral Alcohols Synthesized from this compound

NucleophileProductYield (%)
Benzylamine1-benzyl-2-propanol85
Ethanol2-ethoxypropanol90
Methanol2-methoxypropanol88

Material Science Applications

In materials science, this compound is used to modify polymers and enhance their properties.

2.1. Polymer Modification

The compound can be employed to modify polybutadiene through epoxidation reactions. This modification improves the thermal stability and mechanical properties of the polymer, making it suitable for applications in automotive and aerospace industries .

Case Study: Epoxidation of Polybutadiene

  • Objective: To enhance the mechanical properties of polybutadiene.
  • Method: Epoxidation with this compound.
  • Results: The modified polymer exhibited a tensile strength increase of approximately 30% compared to unmodified polybutadiene.

Biological Applications

Recent studies have investigated the biological activity of derivatives synthesized from this compound.

3.1. Antimicrobial Activity

Research has shown that compounds derived from the ring-opening of this compound exhibit antimicrobial properties against various bacterial strains. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising inhibition zones .

Table 2: Antimicrobial Activity of Derivatives

CompoundZone of Inhibition (mm)Bacteria
Compound A15S. aureus
Compound B12E. coli
Compound C18Candida albicans

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Dipropyloxirane, and what experimental conditions optimize yield?

Methodological Answer :

  • Synthesis via Epoxidation : React cis-alkenes (e.g., cis-oct-4-ene) with peroxy acids (e.g., peroxyacetic acid) under controlled conditions. The reaction proceeds via a stereospecific electrophilic addition mechanism, forming the epoxide ring .
  • Optimization : Use aprotic solvents (e.g., dichloromethane), low temperatures (0–25°C), and catalytic acid to enhance regioselectivity. Purify via fractional distillation or column chromatography.
  • Example :

SubstrateOxidizing AgentProductYieldReference
cis-Oct-4-enePeroxyacetic acidThis compound~80% (theoretical)

Q. What analytical techniques are recommended for characterizing this compound, given limited physicochemical data?

Methodological Answer :

  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm stereochemistry (e.g., coupling constants for cis vs. trans epoxides). IR spectroscopy identifies the epoxide ring (stretching at 1250–850 cm1^{-1}) .
  • Chromatography : GC-MS with non-polar columns (e.g., DB-5) for purity assessment. Compare retention indices with computational predictions (e.g., QSPR models) .
  • Challenges : Limited experimental data on boiling point and density (see Table 1) necessitate cross-validation with computational tools .

Table 1: Key Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC8_8H16_{16}O
Molecular Weight128.212 g/mol
LogP (Predicted)2.36

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols .
  • PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats. Avoid skin contact due to potential irritancy (analogous to epoxide handling) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the epoxidation of allylic ethers to form this compound?

Methodological Answer :

  • Stereospecific Oxidants : Use chiral peroxy acids (e.g., meta-chloroperbenzoic acid with a chiral catalyst) to enforce cis or trans epoxide formation .
  • Solvent Effects : Polar aprotic solvents stabilize transition states, favoring stereochemical retention .
  • Mechanistic Insight :

     Step 1: Electrophilic attack of peroxy acid on alkene → Epoxide ring formation.  
     Step 2: Acid-catalyzed ring-opening (if applicable) → Stereochemistry preserved [[8]].  

Q. How should researchers address contradictions in toxicological data for this compound?

Methodological Answer :

  • Systematic Review : Prioritize studies with robust experimental designs (e.g., OECD guidelines for toxicity testing) and exclude low-quality data (e.g., incomplete exposure metrics) .
  • Tiered Testing : Conduct in vitro assays (e.g., Ames test for mutagenicity) followed by in vivo studies (e.g., rodent models) to resolve discrepancies .
  • Data Gaps : Focus on understudied endpoints (e.g., chronic inhalation toxicity) identified in Figure 6-1 of .

Q. What computational methods predict the physicochemical properties of this compound when experimental data is scarce?

Methodological Answer :

  • QSPR Models : Train models using descriptors like molecular connectivity indices and polar surface area to predict solubility and reactivity .
  • Neural Networks : Use deep learning frameworks (e.g., CC-DPS) to correlate structural features with properties like LogP and vapor pressure .
  • Validation : Cross-check predictions with sparse experimental data (e.g., molecular weight = 128.212 g/mol ).

Q. What mechanistic insights are critical for understanding acid-catalyzed ring-opening reactions of this compound?

Methodological Answer :

  • Nucleophilic Attack : Use isotopic labeling (e.g., 18^{18}O) to track oxygen migration during ring-opening. Monitor intermediates via stopped-flow NMR .
  • Acid Selection : Weak acids (e.g., acetic acid) favor regioselective attack at the less substituted carbon, while strong acids (e.g., H2_2SO4_4) promote random cleavage .

Q. How to design a comprehensive toxicological study for this compound exposure?

Methodological Answer :

  • Exposure Routes : Test oral, dermal, and inhalation pathways using OECD Guidelines 423 (acute toxicity) and 451 (carcinogenicity) .
  • Endpoint Analysis : Include histopathology, serum biomarkers, and genotoxicity assays (e.g., Comet assay) .
  • Dose-Response : Use logarithmic dosing (0.1–100 mg/kg) to identify NOAEL/LOAEL thresholds .

Properties

CAS No.

1439-06-1

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

2,3-dipropyloxirane

InChI

InChI=1S/C8H16O/c1-3-5-7-8(9-7)6-4-2/h7-8H,3-6H2,1-2H3

InChI Key

OAPBFTJGJWJJTR-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(O1)CCC

Origin of Product

United States

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